1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine
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Overview
Description
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl-oxo-propenyl group, and a phenylpiperazine moiety
Preparation Methods
The synthesis of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under base-catalyzed conditions to form 4-(4-methoxyphenyl)-3-buten-2-one.
Michael Addition: The addition of phenylpiperazine to the α,β-unsaturated carbonyl compound formed in the previous step.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and use in "party pills".
1-(3-Chlorophenyl)piperazine: A psychoactive compound with different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its unique effects.
Properties
CAS No. |
76691-28-6 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-methyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24N2O2/c1-17(16-18-8-10-20(25-2)11-9-18)21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16+ |
InChI Key |
ZSTBITGTBVNACS-WUKNDPDISA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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